SULBENTINE is a small molecule drug with a maximum clinical trial phase of II.
structure
Sulbentine
CAS No.: 350-12-9
Cat. No.: VC0544100
Molecular Formula: C17H18N2S2
Molecular Weight: 314.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350-12-9 |
|---|---|
| Molecular Formula | C17H18N2S2 |
| Molecular Weight | 314.5 g/mol |
| IUPAC Name | 3,5-dibenzyl-1,3,5-thiadiazinane-2-thione |
| Standard InChI | InChI=1S/C17H18N2S2/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
| Standard InChI Key | QFVAWNPSRQWSDU-UHFFFAOYSA-N |
| Canonical SMILES | C1N(CSC(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
| Appearance | Solid powder |
| Melting Point | 101.5 °C |
Introduction
Chemical Structure and Properties of Sulbentine
Sulbentine’s molecular structure is defined by a tetrahydro-2H-1,3,5-thiadiazine-2-thione core, with two benzene rings attached via methylene bridges. The compound is achiral, lacking defined stereocenters or E/Z isomerism . Its SMILES representation, , highlights the symmetrical arrangement of sulfur and nitrogen atoms within the heterocyclic ring. The InChIKey identifier further confirms its unique structural configuration .
Physicochemical Characteristics:
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Molecular Formula:
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Molecular Weight: 314.468 g/mol
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Solubility: Limited aqueous solubility due to hydrophobic aromatic substituents.
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Stability: Decomposes in aqueous solutions to release bioactive isothiocyanates .
The compound’s classification under WHO Anatomical Therapeutic Chemical (ATC) codes as underscores its role as a topical antifungal agent .
Mechanism of Action: Prodrug Conversion and Antimicrobial Effects
Sulbentine functions as a prodrug, undergoing hydrolysis in physiological conditions to generate isothiocyanates (R-N=C=S) . These reactive intermediates disrupt microbial cellular processes through:
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Inhibition of Thiol-Containing Enzymes: Isothiocyanates covalently bind to cysteine residues in enzymes, impairing metabolic pathways essential for microbial survival .
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Cell Membrane Disruption: The hydrophobic nature of isothiocyanates compromises fungal membrane integrity, leading to cell lysis .
This dual mechanism explains Sulbentine’s efficacy against dermatophytes and yeast-like fungi, such as Candida albicans and Candida parapsilosis, while showing limited activity against Gram-negative bacteria .
Antimicrobial Efficacy: Comparative Analysis
Recent studies have evaluated Sulbentine’s minimal inhibitory concentrations (MICs) against common pathogens, comparing it to newer derivatives and standard antimicrobials (Tables 1–2) .
Table 1: Antibacterial Activity of Sulbentine and Comparators (MIC, µg/mL)
| Pathogen | Sulbentine | Ciprofloxacin | Compound 3 |
|---|---|---|---|
| Staphylococcus aureus | 250 | 0.32 | 31.25 |
| Enterococcus faecalis | 500 | 0.64 | 62.5 |
| Escherichia coli | >500 | 0.04 | 250 |
Table 2: Antifungal Activity of Sulbentine and Comparators (MIC, µg/mL)
| Pathogen | Sulbentine | Fluconazole | Compound 3 |
|---|---|---|---|
| Candida albicans | 31.25 | 1.95 | 15.62 |
| Candida parapsilosis | 125 | 0.975 | 7.8 |
Key findings include:
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Gram-Positive Bacteria: Sulbentine exhibits moderate activity against Staphylococcus aureus (MIC: 250 µg/mL) but is outperformed by ciprofloxacin (MIC: 0.32 µg/mL) and synthetic derivatives like Compound 3 (MIC: 31.25 µg/mL) .
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Fungi: While effective against Candida parapsilosis (MIC: 125 µg/mL), newer compounds achieve MICs as low as 7.8 µg/mL, highlighting opportunities for structural optimization .
Pharmacokinetics and Clinical Applications
Pharmacokinetic Profile:
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Topical Absorption: Limited systemic absorption minimizes toxicity risks.
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Metabolism: Hepatic conversion to inactive metabolites, excreted renally .
Clinical Uses:
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Dermatomycoses: First-line treatment for tinea pedis, corporis, and cruris.
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Adjunctive Therapy: Combined with keratolytic agents for onychomycosis .
Future Perspectives: Derivative Development and Research Gaps
Recent synthetic efforts have yielded derivatives with enhanced potency. For instance, 3-cyclopropyl-5-(4-carboxycyclohexyl-methyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Compound 3) demonstrates MICs of 31.25 µg/mL against Staphylococcus aureus and 7.8 µg/mL against Candida parapsilosis, surpassing Sulbentine’s efficacy . Future research should prioritize:
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Structure-Activity Relationships: Modifying substituents to improve Gram-negative coverage.
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Toxicological Studies: Assessing long-term safety of next-generation derivatives.
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